N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-6-7-15-16(8-12)21-18(20-15)24-11-17(22)19-10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLTQNWXYVANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzodiazoles
, for instance, are a class of organic compounds that contain a benzene ring fused to a diazole ring. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacology.
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of 3-methoxybenzylamine with 5-methyl-1H-benzothiazole in the presence of appropriate reagents. The yield and purity of the synthesized compound are critical for subsequent biological testing.
Biological Activity
The biological activity of this compound has been evaluated through various assays that assess its pharmacological properties. Key findings include:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 8 |
| Escherichia coli | 64 | Ampicillin | 16 |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 4 |
Cytotoxicity
Cytotoxicity assays performed on human cancer cell lines demonstrated that the compound has a moderate cytotoxic effect, with IC50 values indicating potential for further development in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The proposed mechanism of action for this compound includes inhibition of specific enzymes involved in cell proliferation and survival pathways. This is supported by molecular docking studies that suggest strong binding affinity to target proteins associated with cancer cell growth.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A recent study investigated the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties against resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
